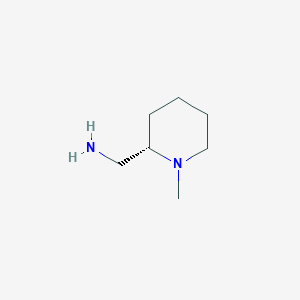

(S)-(1-Methylpiperidin-2-yl)methanamine

説明

“(S)-(1-Methylpiperidin-2-yl)methanamine” is also known as Methenamine . Methenamine is an antibacterial medicine used to treat or prevent bladder infections in adults and children at least 6 years old . It is a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections requiring long-term therapy .

将来の方向性

Methenamine, a related compound, is being explored as a non-antibiotic solution to the prevention of recurrent urinary tract infections . With the increasing global burden of antibiotic resistance, strategies that minimize unnecessary antibiotic use are paramount at both the individual and community level .

作用機序

Target of Action

(S)-(1-Methylpiperidin-2-yl)methanamine, also known as Methenamine, is primarily used as a urinary tract antiseptic . Its primary targets are the bacteria that cause urinary tract infections, such as E. coli, enterococci, and staphylococci .

Mode of Action

Formaldehyde is highly bactericidal, meaning it kills bacteria by cross-linking their proteins, which inhibits bacterial growth .

Biochemical Pathways

It is known that methenamine’s antibacterial activity is due to its conversion to formaldehyde in the urine . This conversion likely disrupts various biochemical pathways in the bacteria, leading to their death.

Pharmacokinetics

Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within half an hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine . Over 90% of the methenamine moiety is excreted in the urine within 24 hours after administration of a single 1-gram dose .

Result of Action

The result of methenamine’s action is the prevention and treatment of frequently recurring urinary tract infections . By killing the bacteria that cause these infections, methenamine helps to alleviate the symptoms of urinary tract infections and prevent their recurrence.

Action Environment

The efficacy of methenamine is highly dependent on the acidity of the urine . Its antibacterial effects are maximal when the urine pH is ≤5.5 . Therefore, factors that affect urine pH, such as diet and concomitant administration of acidifying agents, can influence the action, efficacy, and stability of methenamine .

特性

IUPAC Name |

[(2S)-1-methylpiperidin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-5-3-2-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUMJZMVFCLQBI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@H]1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

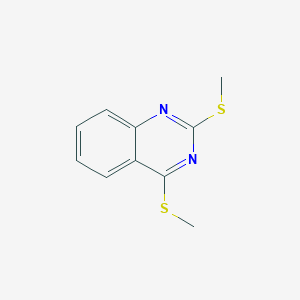

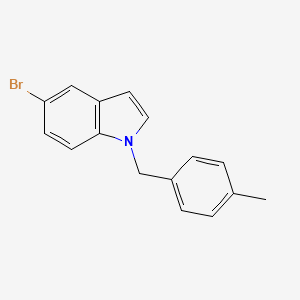

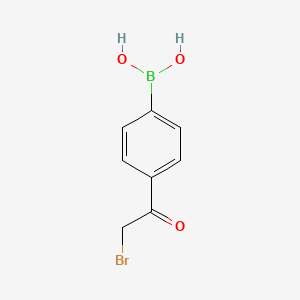

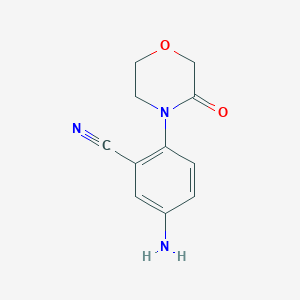

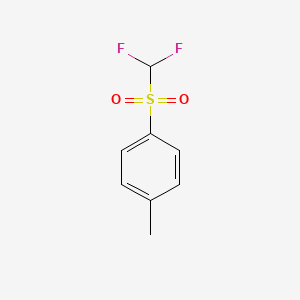

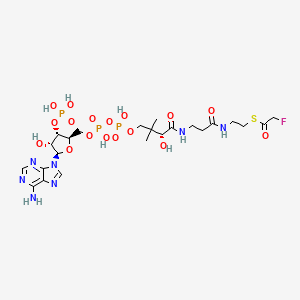

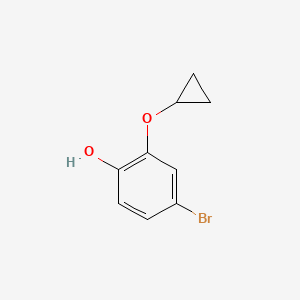

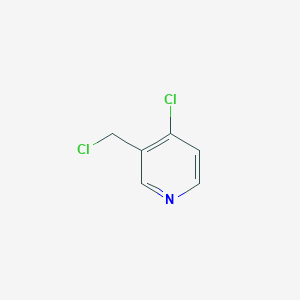

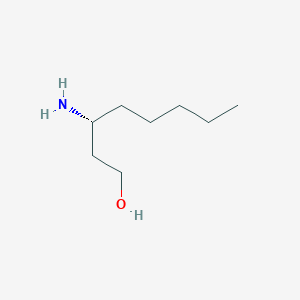

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

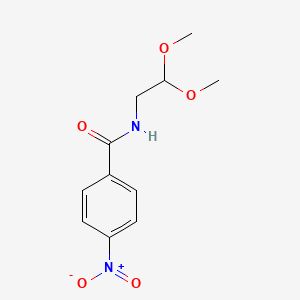

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(1,1-dimethylethyl)oxy]carbonyl}-4-fluoro-beta-(4-fluorophenyl)-L-phenylalanine](/img/structure/B3268484.png)